molecular formula C8H14MgN2O9 B075551 DL-Aspartic acid hemimagnesium salt CAS No. 1187-91-3

DL-Aspartic acid hemimagnesium salt

Cat. No.: B075551
CAS No.: 1187-91-3
M. Wt: 306.51 g/mol
InChI Key: JFZQEIQUZMHJCV-UHFFFAOYSA-L
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Description

DL-Aspartic acid hemimagnesium salt is a compound with the chemical formula C4H6NO4 · 1/2Mg. It is a salt formed from DL-aspartic acid and magnesium. This compound is known for its role as a neurotransmitter and its involvement in various biochemical processes. It is commonly used as a food supplement and additive due to its ability to promote protein synthesis and support the nervous and cardiovascular systems .

Scientific Research Applications

DL-Aspartic acid hemimagnesium salt has a wide range of scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for DL-Aspartic acid hemimagnesium salt is not available, it is generally recommended to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Aspartic acid hemimagnesium salt can be synthesized by reacting DL-aspartic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate, in an aqueous solution. The reaction typically involves dissolving DL-aspartic acid in water, followed by the addition of the magnesium salt. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then isolated by filtration and dried .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: DL-Aspartic acid hemimagnesium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amino derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

  • L-Aspartic acid magnesium salt
  • DL-Aspartic acid potassium salt
  • L-Glutamic acid magnesium salt

Comparison: DL-Aspartic acid hemimagnesium salt is unique due to its specific combination of DL-aspartic acid and magnesium. This combination provides distinct biochemical properties, such as enhanced protein synthesis and support for the nervous and cardiovascular systems. Compared to similar compounds, this compound offers a balanced profile of benefits, making it a valuable compound in various applications .

Properties

CAS No.

1187-91-3

Molecular Formula

C8H14MgN2O9

Molecular Weight

306.51 g/mol

IUPAC Name

magnesium;2-amino-4-hydroxy-4-oxobutanoate;hydrate

InChI

InChI=1S/2C4H7NO4.Mg.H2O/c2*5-2(4(8)9)1-3(6)7;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2

InChI Key

JFZQEIQUZMHJCV-UHFFFAOYSA-L

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Mg+2]

SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[Mg+2]

Related CAS

56-84-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the solubility of Magnesium-DL-Aspartate in water at different temperatures?

A1: Research has shown that the solubility of Magnesium-DL-Aspartate in water increases with temperature []. For instance, its solubility was determined at various temperatures ranging from 278 K to 343 K. While the specific values at each temperature point are not provided in the abstract, this positive correlation suggests that higher temperatures enhance the dissolution of Magnesium-DL-Aspartate in aqueous solutions.

Q2: How does the enthalpy of solution for Magnesium-DL-Aspartate compare to other related compounds?

A2: The apparent molar enthalpy of solution (ΔsolHm) for Magnesium-DL-Aspartate at 298.15 K was determined to be 11.7 kJ mol−1 [] and 11.5 kJ mol−1 [] in separate studies. This value is considerably lower than the enthalpies of solution reported for other compounds investigated in the same studies, such as o-acetylsalicylic acid (22.9 kJ mol−1) [], 4-aminosalicylic acid (26.1 kJ mol−1) [], and p-toluic acid (24.0 kJ mol−1) []. The lower enthalpy of solution for Magnesium-DL-Aspartate suggests that its dissolution in water is less endothermic, indicating a more favorable thermodynamic process compared to the other compounds studied.

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